N-(2-(N-(4-fluorobenzyl)sulfamoyl)ethyl)-3-methoxybenzamide
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Overview
Description
N-(2-(N-(4-fluorobenzyl)sulfamoyl)ethyl)-3-methoxybenzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a fluorobenzyl group, a sulfamoyl group, and a methoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(N-(4-fluorobenzyl)sulfamoyl)ethyl)-3-methoxybenzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Fluorobenzyl Intermediate: The synthesis begins with the preparation of the 4-fluorobenzylamine intermediate. This can be achieved through the nucleophilic substitution of 4-fluorobenzyl chloride with ammonia or an amine.
Sulfamoylation: The 4-fluorobenzylamine is then reacted with sulfamoyl chloride to introduce the sulfamoyl group, forming N-(4-fluorobenzyl)sulfamide.
Coupling with 3-Methoxybenzoyl Chloride: The final step involves the coupling of N-(4-fluorobenzyl)sulfamide with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(N-(4-fluorobenzyl)sulfamoyl)ethyl)-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of a phenol derivative.
Reduction: The sulfamoyl group can be reduced to form an amine derivative.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 3-hydroxybenzamide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzamide derivatives.
Scientific Research Applications
N-(2-(N-(4-fluorobenzyl)sulfamoyl)ethyl)-3-methoxybenzamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific enzymes or receptors.
Biological Research: It is used in biochemical assays to study enzyme inhibition and protein interactions.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-(N-(4-fluorobenzyl)sulfamoyl)ethyl)-3-methoxybenzamide involves its interaction with molecular targets such as enzymes or receptors. The fluorobenzyl group can enhance binding affinity through hydrophobic interactions, while the sulfamoyl group can form hydrogen bonds with target proteins. The methoxybenzamide moiety can further stabilize the compound’s interaction with its target, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(N-(4-chlorobenzyl)sulfamoyl)ethyl)-3-methoxybenzamide
- N-(2-(N-(4-bromobenzyl)sulfamoyl)ethyl)-3-methoxybenzamide
- N-(2-(N-(4-methylbenzyl)sulfamoyl)ethyl)-3-methoxybenzamide
Uniqueness
N-(2-(N-(4-fluorobenzyl)sulfamoyl)ethyl)-3-methoxybenzamide is unique due to the presence of the fluorine atom in the benzyl group. Fluorine atoms can significantly influence the compound’s pharmacokinetic properties, such as metabolic stability and membrane permeability, making it a valuable compound for drug development.
Properties
IUPAC Name |
N-[2-[(4-fluorophenyl)methylsulfamoyl]ethyl]-3-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O4S/c1-24-16-4-2-3-14(11-16)17(21)19-9-10-25(22,23)20-12-13-5-7-15(18)8-6-13/h2-8,11,20H,9-10,12H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMNSYBQUZAWFNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCCS(=O)(=O)NCC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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